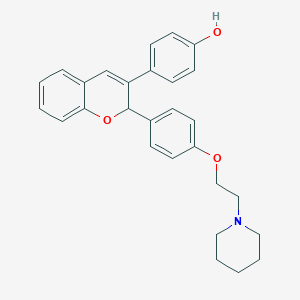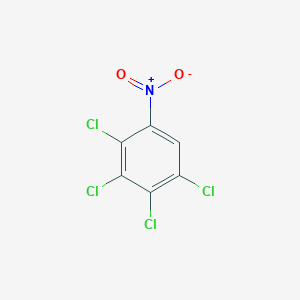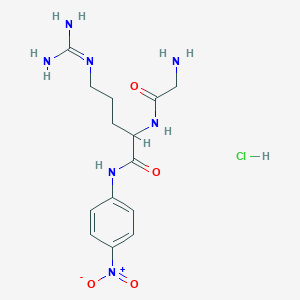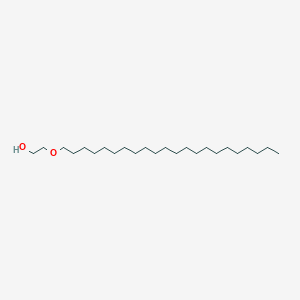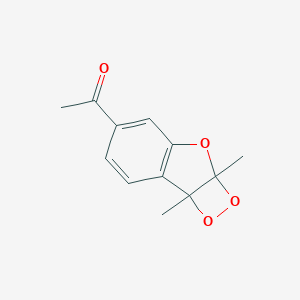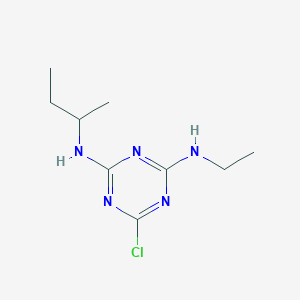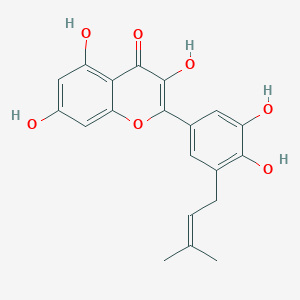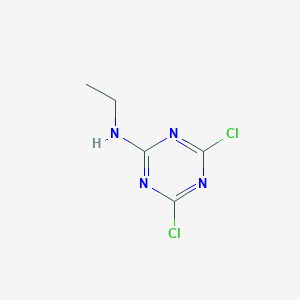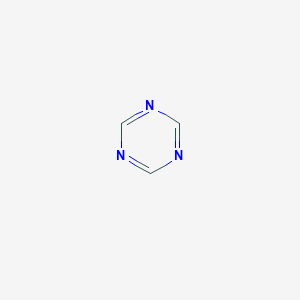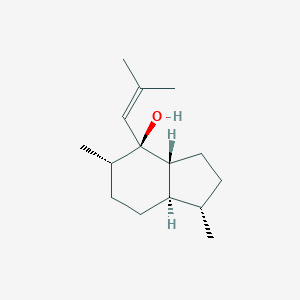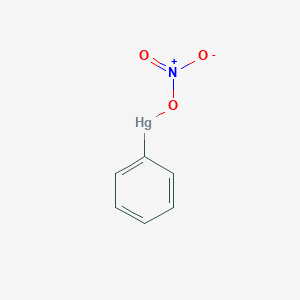
PHENYLMERCURY (II) NITRATE
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Phenylmercuric nitrate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Its antimicrobial properties make it useful in biological research for controlling microbial contamination.
Medicine: It has been used as a preservative in ophthalmic solutions and other pharmaceutical formulations.
Industry: It is employed in the production of antiseptics, germicides, and fungicides .
Safety and Hazards
Phe-Mer-Nite is a skin, eye, and respiratory tract irritant (aerosol). It may cause skin sensitization and can be absorbed through the skin. It is a potential toxin to kidneys and the reproductive system . Concentrated solutions can cause skin blistering . It is a corrosive substance that can cause injury to the skin, eyes, and respiratory tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylmercuric nitrate is synthesized by heating benzene with mercuric acetate, followed by treating the resulting acetate with an alkali nitrate . The reaction can be summarized as follows:
- Benzene reacts with mercuric acetate to form phenylmercuric acetate.
- Phenylmercuric acetate is then treated with an alkali nitrate to yield phenylmercuric nitrate.
Industrial Production Methods: In industrial settings, the production of phenylmercuric nitrate involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylmercuric nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different mercury-containing compounds.
Reduction: Reduction reactions can convert it to phenylmercuric hydroxide or other mercury derivatives.
Substitution: It can undergo substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Mercury oxides and other mercury compounds.
Reduction: Phenylmercuric hydroxide and other reduced mercury species.
Substitution: A variety of organomercury compounds with different functional groups
Wirkmechanismus
The antimicrobial action of phenylmercuric nitrate is primarily due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound binds to thiol groups in proteins, leading to the inactivation of enzymes and other cellular components. This results in the inhibition of microbial growth and eventual cell death .
Vergleich Mit ähnlichen Verbindungen
Phenylmercuric nitrate can be compared with other organomercury compounds such as:
Phenylmercuric acetate: Similar in structure but with an acetate group instead of a nitrate group.
Phenylmercuric hydroxide: Formed by the reduction of phenylmercuric nitrate.
Methylmercury: Another organomercury compound with different applications and toxicity profiles.
Uniqueness: Phenylmercuric nitrate is unique due to its specific antimicrobial properties and its use as a preservative in various formulations. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .
Eigenschaften
IUPAC Name |
phenylmercury(1+);nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Hg.NO3/c1-2-4-6-5-3-1;;2-1(3)4/h1-5H;;/q;+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTFCHSETJBPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5HgNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-68-5 | |
| Record name | (Nitrato-κO)phenylmercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHENYLMERCURIC NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG8692ZN14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



